molecular formula C8H9ClFN B1390825 4-Fluoroisoindoline Hydrochloride CAS No. 924305-06-6

4-Fluoroisoindoline Hydrochloride

Cat. No.: B1390825
CAS No.: 924305-06-6
M. Wt: 173.61 g/mol
InChI Key: MKNPYNGKUKUSFB-UHFFFAOYSA-N
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Description

4-Fluoroisoindoline Hydrochloride is an organic compound with the molecular formula C8H8FN · HCl and a molecular weight of 173.62 g/mol . . This compound is characterized by the presence of a fluorine atom attached to the isoindoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroisoindoline Hydrochloride involves the reaction of 1,2-dichlorobenzyl-3-fluorine with methylamine solution and triethylamine . The reaction is carried out at 80°C for 1 hour, monitored by thin layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and petroleum ether is added. The mixture is stirred, filtered, and the solvent is removed under vacuum to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisoindoline Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different isoindoline derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoroisoindoline Hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoroindole
  • 4-Fluorotoluene
  • 4-Fluorobenzylamine
  • 3-Chloro-4-fluorobenzaldehyde
  • 4-Fluorobenzylsulfonyl chloride

Uniqueness

4-Fluoroisoindoline Hydrochloride is unique due to its specific structure, which includes a fluorine atom attached to the isoindoline ring. This structural feature imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNPYNGKUKUSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655039
Record name 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924305-06-6
Record name 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-1H-isoindoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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